molecular formula C8H8N4O B13107187 (4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol

(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol

Cat. No.: B13107187
M. Wt: 176.18 g/mol
InChI Key: GQMKKAKECSGGIY-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol is a heterocyclic compound that features both pyrazine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol typically involves the condensation of pyrazine-2-carbaldehyde with 2-amino-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydrogen atoms on the pyrazine and imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Pyrazine-2-carboxylic acid, imidazole-2-carboxylic acid.

    Reduction: Pyrazine-2-methanol, imidazole-2-methanol.

    Substitution: Halogenated derivatives of pyrazine and imidazole.

Scientific Research Applications

(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it may act by inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    (5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: A derivative with significant therapeutic potential.

    2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Compounds with antimicrobial and anticancer activities.

    Pyrrolopyrazine derivatives: Known for their wide range of biological activities, including antimicrobial and antitumor properties.

Uniqueness

(4-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanol is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(5-pyrazin-2-yl-1H-imidazol-2-yl)methanol

InChI

InChI=1S/C8H8N4O/c13-5-8-11-4-7(12-8)6-3-9-1-2-10-6/h1-4,13H,5H2,(H,11,12)

InChI Key

GQMKKAKECSGGIY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CN=C(N2)CO

Origin of Product

United States

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